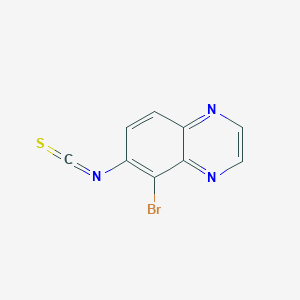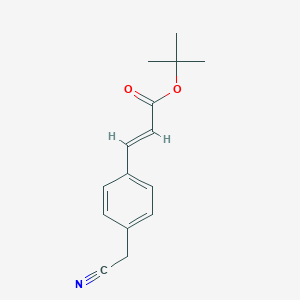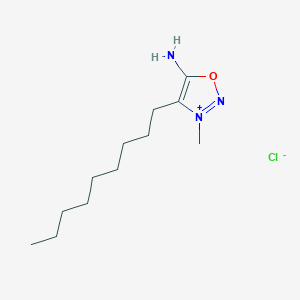
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-n-nonylsydnonimine hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of sydnonimines, which are characterized by their nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the sydnone ring, followed by the introduction of the nonyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-n-nonylsydnonimine hydrochloride may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-n-nonylsydnonimine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Methyl-4-n-nonylsydnonimine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-Methyl-4-n-nonylsydnonimine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-4-n-nonylsydnonimine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-n-Nonylsydnonimine hydrochloride: Lacks the methyl group, which may influence its biological activity.
3-Methylsydnonimine hydrochloride: Lacks the nonyl group, which may impact its chemical properties and applications.
The uniqueness of 3-Methyl-4-n-nonylsydnonimine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19951-50-9 |
|---|---|
Molecular Formula |
C12H24ClN3O |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Canonical SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Synonyms |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


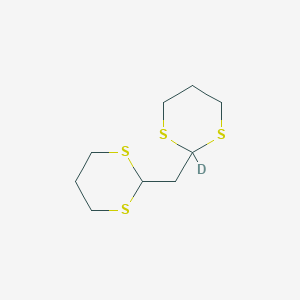
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
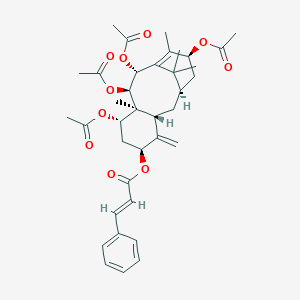


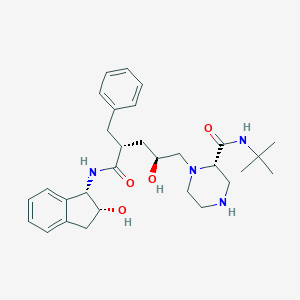
![1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)
